2,3-Dichloro-4-pyridinamine

Description

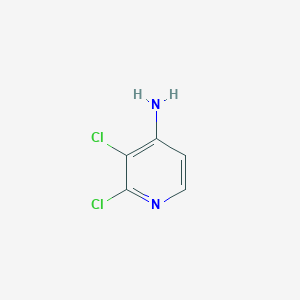

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUKWILERQFZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344285 | |

| Record name | 2,3-Dichloro-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184416-83-9 | |

| Record name | 2,3-Dichloro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184416-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloro-4-pyridinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2,3-Dichloro-4-pyridinamine: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the chemistry, synthesis, and potential applications of 2,3-Dichloro-4-pyridinamine (CAS 184416-83-9), a halogenated pyridine derivative with significant potential as a building block in medicinal chemistry. While specific literature on this compound is emerging, this guide provides a comprehensive overview based on its structural characteristics, data from closely related analogues, and established synthetic methodologies. We will explore its physicochemical properties, plausible synthetic routes, analytical characterization, and its prospective role in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical and Structural Characteristics

This compound is a solid, crystalline compound at room temperature.[1][2] Its core structure consists of a pyridine ring substituted with two chlorine atoms at the 2 and 3 positions and an amine group at the 4 position. This specific arrangement of substituents imparts a unique electronic and steric profile, making it a valuable synthon for creating diverse molecular libraries.

| Property | Value | Source |

| CAS Number | 184416-83-9 | [1] |

| Molecular Formula | C₅H₄Cl₂N₂ | [2] |

| Molecular Weight | 163.01 g/mol | [2] |

| Melting Point | 152-153 °C | [3][4] |

| Boiling Point (Predicted) | 301.1 ± 37.0 °C | [3] |

| Density (Predicted) | 1.497 ± 0.06 g/cm³ | [3] |

| Physical Form | Solid | [1][2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1][3] |

The presence of the amino group and the chlorine atoms on the pyridine ring offers multiple reactive sites for further chemical modifications, a key feature for its utility in combinatorial chemistry and drug design.[5]

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway:

A potential synthetic approach could start from 4-aminopyridine. The pyridine ring can be activated towards electrophilic substitution, and subsequent chlorination could yield the desired product. However, controlling the regioselectivity of chlorination on the 4-aminopyridine ring can be challenging.

An alternative and more controlled synthesis could involve the reduction of a nitro precursor, such as 2,3-dichloro-4-nitropyridine. This method is widely used for the synthesis of aminopyridines as it often provides cleaner reactions and higher yields.[6]

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

The following is a generalized, hypothetical protocol for the reduction of 2,3-dichloro-4-nitropyridine. Researchers should optimize these conditions for safety and efficiency.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichloro-4-nitropyridine (1 equivalent).

-

Solvent Addition: Add a suitable solvent such as ethanol or acetic acid.

-

Reducing Agent: Add a reducing agent, for example, iron powder (3-5 equivalents) and a catalytic amount of hydrochloric acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the iron catalyst.

-

Extraction: Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization (Predicted)

No specific analytical data for this compound is currently published. However, based on its structure, we can predict the expected spectral characteristics.

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The amino group protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing chlorine atoms and the electron-donating amino group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 163.01 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks in a 9:6:1 ratio).

Applications in Medicinal Chemistry

Halogenated pyridines are a cornerstone in the synthesis of a vast array of pharmaceuticals.[5] The unique substitution pattern of this compound makes it a promising scaffold for the development of novel drugs, particularly in the area of kinase inhibitors.

Kinase Inhibitor Synthesis:

Many kinase inhibitors feature a heterocyclic core that can form crucial hydrogen bonds with the hinge region of the kinase active site. The aminopyridine moiety is a well-established pharmacophore for this purpose.[6] The chlorine atoms at the 2 and 3 positions can serve as handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[7]

Caption: Role of this compound in kinase inhibitor design.

Intermediate for Active Pharmaceutical Ingredients (APIs):

Dichloropyridine derivatives are known intermediates in the synthesis of commercial drugs. For instance, related compounds are used in the production of the anti-inflammatory drug Etoricoxib and the antiretroviral Nevirapine.[3] While there is no direct evidence of this compound's use in the synthesis of a marketed drug, its structural similarity to other key intermediates suggests its potential in the development of new APIs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[8]

-

Handling: Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[8]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[8]

Researchers should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its dichlorinated aminopyridine core provides a versatile platform for the synthesis of complex molecules with potential therapeutic applications, particularly as kinase inhibitors. While detailed experimental data for this specific compound remains limited, this guide provides a solid foundation for researchers by outlining its key properties, proposing synthetic strategies, and highlighting its potential in the broader context of drug development. Further research into the reactivity and biological activity of this compound is warranted to fully unlock its potential as a valuable tool in the creation of next-generation therapeutics.

References

- ChemBK. 4-Pyridinamine, 2,3-dichloro-. [Link]

- Pharmaffiliates. CAS No : 184416-83-9 | Product Name : 2,3-Dichloropyridin-4-amine. [Link]

- ACS Publications.

- ResearchGate. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [Link]

- Pipzine Chemicals. 3,5-Dichloro-4-amino pyridine. [Link]

- OSHA. Aminopyridine. [Link]

- Google Patents.

- UPCommons. European Journal of Medicinal Chemistry. [Link]

- Google Patents. CN105418441A - Preparation method for 2,3-dichloro-4-hydroxyaniline.

- PubChem. 2,5-Dichloropyrimidin-4-amine. [Link]

- PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

- PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

Sources

- 1. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-DICHLORO-3-AMINOPYRIDINE | 173772-63-9 [chemicalbook.com]

- 7. 2,3-Dichloropropene(78-88-6) 1H NMR spectrum [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Physical Properties of 2,3-Dichloro-4-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 2,3-Dichloro-4-pyridinamine (CAS No. 184416-83-9), a key heterocyclic amine intermediate in pharmaceutical synthesis. This document delves into the experimental and theoretical characterization of its fundamental physicochemical attributes, including melting point, solubility, and acid-base properties. Detailed, field-proven protocols for the determination of these properties are provided to ensure methodological rigor and reproducibility. Furthermore, this guide presents an analysis of the compound's spectral characteristics, which are crucial for its identification and structural elucidation. The information contained herein is intended to serve as an essential resource for researchers and professionals engaged in drug discovery, process development, and medicinal chemistry, facilitating a deeper understanding of this important building block.

Introduction

This compound is a halogenated pyridine derivative of significant interest in the pharmaceutical industry. Its structural features, particularly the presence of chlorine atoms and an amino group on the pyridine ring, impart unique reactivity and make it a valuable precursor in the synthesis of complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective utilization in synthetic chemistry, enabling optimization of reaction conditions, purification strategies, and formulation development. This guide provides a detailed examination of these properties, underpinned by established scientific principles and methodologies.

Core Physicochemical Properties

A compound's physical properties are dictated by its molecular structure and the intermolecular forces at play. For this compound, the polar amino group and the electronegative chlorine atoms, combined with the aromatic pyridine ring, result in a distinct set of characteristics.

Molecular Structure and Weight

The foundational properties of any chemical compound are its molecular formula and weight.

| Property | Value | Source |

| Molecular Formula | C₅H₄Cl₂N₂ | [1] |

| Molecular Weight | 163.01 g/mol | [1] |

| CAS Number | 184416-83-9 | [1] |

Melting Point

The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice.

| Property | Value | Source |

| Melting Point | 152-153 °C | [1] |

Experimental Insight: A sharp melting point range, typically within 1-2 °C, is indicative of a high degree of purity. Broadening of the melting point range often suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.

This protocol outlines a standard and reliable method for determining the melting point of a crystalline organic solid.

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup:

-

Insert the capillary tube into the heating block of a calibrated melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

-

-

Measurement:

-

Rapidly heat the block to a temperature approximately 15-20 °C below the expected melting point (152 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (the clear point).

-

The recorded range between the onset of melting and the clear point is the melting point range.

-

-

Validation: For ensuring accuracy, it is best practice to perform the measurement in triplicate and report the average melting point range.

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its application in synthesis, purification, and formulation. While specific experimental data for this compound is not widely published, its solubility can be predicted based on its structure and the properties of similar compounds.

Theoretical Assessment: The presence of the polar amino group suggests potential solubility in polar protic solvents through hydrogen bonding. However, the two chlorine atoms and the pyridine ring contribute to its lipophilicity. Therefore, a mixed solubility profile is expected.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is anticipated due to hydrogen bonding interactions with the amino group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected due to the polar nature of these solvents and their ability to solvate the polar functional groups of the molecule.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is predicted as "like dissolves like," with the chloro substituents on the pyridine ring interacting favorably with the chlorinated solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the overall polarity of the molecule.

-

Aqueous Solubility: Limited solubility is predicted due to the hydrophobic nature of the dichlorinated pyridine ring, though the amino group can be protonated at low pH, which would increase aqueous solubility.

This protocol provides a straightforward method for assessing the qualitative solubility of this compound in various solvents.

-

Preparation:

-

Dispense approximately 10 mg of this compound into a series of clean, dry test tubes.

-

Prepare a corresponding set of test tubes each containing 1 mL of a different solvent to be tested (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane).

-

-

Procedure:

-

To the first test tube containing the compound, add the first solvent dropwise, vortexing or shaking vigorously after each addition.

-

Observe for dissolution. Continue adding the solvent up to 1 mL.

-

Categorize the solubility as:

-

Soluble: Complete dissolution in ≤ 1 mL of solvent.

-

Slightly Soluble: Partial dissolution.

-

Insoluble: No apparent dissolution.

-

-

Repeat the process for each solvent.

-

For compounds that are initially insoluble, gentle warming can be applied to assess temperature effects on solubility, but this should be noted in the observations.

-

Caption: Decision tree for qualitative solubility testing.

Acidity and Basicity (pKa)

The pKa value is a quantitative measure of the acidity or basicity of a compound and is crucial for understanding its behavior in different pH environments, which is particularly important in drug development. For this compound, the basicity of the pyridine nitrogen and the amino group are of interest.

Theoretical Estimation: The pKa of pyridine is approximately 5.2. The presence of electron-withdrawing chlorine atoms on the ring is expected to decrease the basicity of the pyridine nitrogen, thus lowering its pKa. The amino group, being an electron-donating group, would typically increase the basicity. However, the combined effect of the two chloro substituents is likely to dominate. The pKa of the anilinium ion is around 4.6. For substituted anilines, electron-withdrawing groups also decrease the pKa. Therefore, the pKa of the protonated amino group is also expected to be relatively low. A predicted pKa value for the similar compound 3-amino-2,6-dichloro-4-(trifluoromethyl)pyridine is -2.23, indicating very weak basicity.

This method relies on the change in the UV-Vis absorption spectrum of the compound as a function of pH.

-

Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning a range around the estimated pKa (e.g., from pH 1 to 7).

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

-

Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a larger, constant volume of the buffer. This ensures the concentration of the compound is the same in each sample, while the pH varies.

-

Spectroscopic Measurement:

-

Record the UV-Vis spectrum of each sample over a relevant wavelength range.

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

-

Data Analysis:

-

Plot the absorbance at the selected wavelength(s) against the pH.

-

The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pKa = pH + log([BH⁺]/[B]) where [BH⁺] and [B] are the concentrations of the protonated and neutral forms, respectively, which can be determined from the absorbance values.

-

Spectral Properties

Spectroscopic data are indispensable for the structural confirmation and identification of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals for the aromatic protons and the protons of the amino group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro and amino substituents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the pyridine ring. The chemical shifts will be affected by the attached substituents, with carbons bonded to chlorine atoms appearing at a characteristic downfield shift.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

-

Data Processing and Interpretation:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino group and the C-Cl bonds, as well as vibrations associated with the pyridine ring.

Expected IR Absorptions:

-

N-H stretching: Around 3300-3500 cm⁻¹ (typically two bands for a primary amine).

-

C=C and C=N stretching (aromatic ring): Around 1400-1600 cm⁻¹.

-

C-N stretching: Around 1250-1350 cm⁻¹.

-

C-Cl stretching: Around 600-800 cm⁻¹.

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

-

Pellet Formation: Apply pressure to the powder to form a thin, transparent KBr pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Interpretation: Analyze the positions and intensities of the absorption bands to identify the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 162, 164, and 166, corresponding to the different isotopic combinations of chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will be approximately 9:6:1.

-

Fragmentation: Fragmentation may involve the loss of chlorine atoms, HCN, or other small neutral molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using electron ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure of the compound.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. The provided data, both experimental and theoretical, along with the detailed protocols, offer a robust framework for the handling, characterization, and application of this important pharmaceutical intermediate. A thorough understanding of these properties is essential for any scientist or researcher working with this compound, as it directly impacts the efficiency and success of synthetic and developmental processes.

References

- ChemBK. (n.d.). 4-Pyridinamine, 2,3-dichloro-.

Sources

2,3-Dichloro-4-pyridinamine molecular structure and weight

An In-Depth Technical Guide to 2,3-Dichloro-4-pyridinamine: Molecular Structure and Physicochemical Properties

Executive Summary

This compound is a halogenated pyridine derivative of significant interest to the fields of medicinal chemistry and organic synthesis. As a substituted heterocyclic compound, it serves as a versatile chemical building block for the development of more complex molecules, particularly in the synthesis of novel pharmaceutical agents. The specific arrangement of its chloro and amine functional groups on the pyridine core imparts unique electronic properties and reactivity, making a thorough understanding of its molecular structure and weight fundamental for its application. This guide provides a detailed analysis of these core characteristics, intended for researchers, chemists, and professionals in drug development.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical compound is to establish its precise identity and fundamental properties. This compound is unambiguously identified by its Chemical Abstracts Service (CAS) number, 184416-83-9.[1][2] Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 2,3-dichloropyridin-4-amine.[2]

The key physicochemical properties are summarized below, providing a quantitative snapshot of the compound for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 184416-83-9 | [1][2] |

| Molecular Formula | C₅H₄Cl₂N₂ | [1] |

| Molecular Weight | 163.01 g/mol | [2] |

| IUPAC Name | 2,3-dichloropyridin-4-amine | [2] |

| Synonyms | This compound | [2] |

| Physical Form | Crystalline Solid (typical) | |

| Melting Point | 152 - 153 °C | [1][2] |

| Boiling Point | 301.1 ± 37.0 °C (Predicted) | [1] |

| Density | 1.497 ± 0.06 g/cm³ (Predicted) | [1] |

Molecular Structure Analysis

The molecular architecture of this compound is central to its chemical behavior. The structure consists of a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This core is substituted with three functional groups:

-

An amino group (-NH₂) at position 4.

-

Two chloro groups (-Cl) at positions 2 and 3.

The presence and positioning of these substituents create a distinct electronic landscape across the molecule. The nitrogen atom in the pyridine ring and the two chlorine atoms are electronegative, acting as electron-withdrawing groups that decrease the electron density of the aromatic ring. Conversely, the amino group at the para-position (C4) relative to the ring nitrogen is a strong electron-donating group through resonance. This push-pull electronic effect significantly influences the molecule's reactivity in electrophilic and nucleophilic substitution reactions, as well as its potential as a ligand in coordination chemistry.

Caption: Molecular structure of this compound.

Calculation and Significance of Molecular Weight

The molecular weight (or molar mass) is a critical parameter for stoichiometric calculations in chemical synthesis and for analytical characterization, such as in mass spectrometry. It is derived directly from the molecular formula, C₅H₄Cl₂N₂.

Calculation Protocol: The calculation is a summation of the atomic weights of each constituent atom, based on IUPAC standard atomic weights.

-

Carbon (C): 5 atoms × 12.011 u = 60.055 u

-

Hydrogen (H): 4 atoms × 1.008 u = 4.032 u

-

Chlorine (Cl): 2 atoms × 35.453 u = 70.906 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

Total Molecular Weight: 60.055 + 4.032 + 70.906 + 28.014 = 163.007 g/mol

This calculated value aligns with the experimentally cited molecular weight of 163.01 g/mol .[2] This parameter is essential for accurately measuring reagents for reactions, determining reaction yields, and preparing solutions of known concentrations.

Role in Drug Development and Chemical Synthesis

Halogenated aminopyridines are a cornerstone class of intermediates in the synthesis of bioactive molecules. Their utility stems from the ability of the halogen atoms to serve as leaving groups in nucleophilic substitution reactions or to participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). For example, the related compound 4-Amino-3,5-dichloropyridine is a key intermediate in the synthesis of Roflumilast, a drug used to manage chronic obstructive pulmonary disease (COPD).[3]

The structural motif of this compound makes it a valuable precursor for generating libraries of compounds for high-throughput screening. The differential reactivity of the two chlorine atoms and the amino group allows for selective, stepwise modifications to build molecular complexity.

Conceptual Synthetic Workflow: The synthesis of such a molecule often involves the strategic functionalization of a simpler pyridine precursor. A logical approach would be the chlorination of an appropriate aminopyridine. This workflow illustrates the core logic of a multi-step synthesis that could yield the target compound.

Caption: Conceptual workflow for the synthesis of this compound.

This protocol represents a self-validating system; the choice of a common starting material (4-aminopyridine) and standard chlorination reactions provides a chemically sound and verifiable pathway. The control of reaction conditions at each chlorination step would be critical to achieving the desired regioselectivity, a common challenge and point of expertise in heterocyclic chemistry.

Conclusion

This compound is a precisely defined chemical entity with a molecular weight of approximately 163.01 g/mol . Its structure, featuring a pyridine ring functionalized with two electron-withdrawing chlorine atoms and an electron-donating amino group, establishes it as a valuable and reactive intermediate for synthetic chemistry. A firm grasp of these fundamental molecular properties is indispensable for researchers and scientists aiming to leverage this compound in drug discovery and the development of novel materials.

References

- 4-Pyridinamine, 2,3-dichloro- - ChemBK.

- 2,3-Dichloro-4-pyridinemethanamine | C6H6Cl2N2 | CID 118606712 - PubChem.

- 2,6-Dichloro-3-nitropyridin-4-amine | C5H3Cl2N3O2 | CID 282740 - PubChem.

- ONE-POT-TWO-STEP SYNTHESIS OF α-CARBOLINE - Organic Syntheses.

- 4-PYRIDINAMINE,2,3-DICHLORO- (CAS No. 184416-83-9) Suppliers - Chemical Register.

- 2,5-Dichloropyrimidin-4-amine | C4H3Cl2N3 | CID 15839832 - PubChem.

- 4-Amino-3,5-dichloropyridine | C5H4Cl2N2 | CID 89888 - PubChem.

- Exploring 4-Amino-3,5-Dichloropyridine: Properties and Applications.

- US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents.

- 2-Chloro-3-iodopyridin-4-amine | C5H4ClIN2 | CID 24229208 - PubChem.

Sources

An In-depth Technical Guide to the Solubility of 2,3-Dichloro-4-Pyridinamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Niche API

Physicochemical Portrait of 2,3-Dichloro-4-Pyridinamine

Before delving into solubility, a thorough understanding of the molecule's intrinsic properties is paramount. The structure of this compound, with its pyridine ring, amino group, and two chlorine substituents, dictates its potential interactions with various solvents.

-

Polarity and Hydrogen Bonding: The presence of the nitrogen atom in the pyridine ring and the amino group makes the molecule polar and capable of acting as both a hydrogen bond donor (from the -NH2 group) and acceptor (at the ring nitrogen and amino nitrogen).

-

Influence of Chlorine Substituents: The two chlorine atoms are electron-withdrawing, which can reduce the basicity of the pyridine nitrogen and the amino group. This electronic effect influences the pKa of the molecule and its propensity to form salts. Theoretically, the interaction of pyridine derivatives with chlorine atoms is a subject of detailed study.[1]

-

Crystalline Structure: The arrangement of molecules in the solid state (lattice energy) significantly impacts solubility. A more stable crystal lattice will require more energy to break apart, leading to lower solubility.[2]

These structural features suggest that this compound will exhibit varied solubility across a spectrum of organic solvents, driven by a balance of polarity, hydrogen bonding capabilities, and dispersive forces. The general principle of "like dissolves like" provides a foundational, albeit simplified, starting point for solvent selection.[3][4]

Theoretical Framework for Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy of mixing. Favorable dissolution occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.[2]

Solvent Polarity and Dielectric Constant

Solvent polarity is a crucial factor, and it is often quantified by the dielectric constant.[2] Solvents with a higher dielectric constant are generally better at dissolving polar and ionic compounds.[2] For this compound, one would predict higher solubility in more polar solvents.

Protic vs. Aprotic Solvents

-

Polar Protic Solvents: These solvents (e.g., alcohols, water) can engage in hydrogen bonding and will strongly solvate both the amino group and the pyridine nitrogen.

-

Polar Aprotic Solvents: Solvents like acetone or dichloromethane possess large dipole moments and can solvate positively charged species via their negative dipole, but they lack the ability to donate hydrogen bonds.[4]

The interplay between these solvent characteristics and the functional groups on this compound will determine the extent of its solubility.

Experimental Determination of Solubility: A Standardized Protocol

Given the absence of published quantitative data, a standardized experimental protocol is essential for obtaining reliable solubility values. The following method is a robust approach for determining the equilibrium solubility of a compound in various organic solvents.[5][6]

Materials and Equipment

-

This compound (of known purity)

-

A range of organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.[7]

-

-

Sampling and Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any undissolved solid.

-

Accurately dilute the filtered sample with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[5][6]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

-

Proposed Solvents for Screening and Rationale

The selection of solvents for an initial solubility screen should cover a range of polarities and chemical classes.

| Solvent Class | Example Solvents | Rationale |

| Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding, likely to show good solubility. |

| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High dipole moments, good for dissolving polar compounds.[4] |

| Chlorinated | Dichloromethane, Chloroform | "Like dissolves like" principle due to the chlorine atoms on the solute. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity, can act as hydrogen bond acceptors. |

| Non-polar | Toluene, Heptane | Expected to show low solubility, useful for establishing the lower bounds and for purification/crystallization processes. |

Data Presentation and Interpretation

The experimentally determined solubility data should be tabulated for clear comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C (Template)

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | Experimental Data | Calculated Data |

| Ethanol | 24.5 | Experimental Data | Calculated Data |

| Acetone | 21.0 | Experimental Data | Calculated Data |

| Dichloromethane | 9.1 | Experimental Data | Calculated Data |

| Acetonitrile | 37.5 | Experimental Data | Calculated Data |

| Tetrahydrofuran | 7.6 | Experimental Data | Calculated Data |

| Toluene | 2.4 | Experimental Data | Calculated Data |

| Heptane | 1.9 | Experimental Data | Calculated Data |

The relationship between solubility and solvent properties can be further investigated by plotting the solubility data against parameters like the dielectric constant or Hansen solubility parameters.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining a theoretical understanding of solute-solvent interactions with a robust experimental protocol, researchers can generate the critical data needed for process development, formulation, and further research. The solubility data obtained will be invaluable for optimizing reaction conditions, designing purification and crystallization procedures, and developing suitable formulations for this promising compound. Further studies could investigate the effect of temperature on solubility to determine the thermodynamics of dissolution for this compound in various solvents.

References

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. URL

- ResearchGate. Solubility of 2-Chloro-3-(trifluoromethyl)

- Slideshare. solubility experimental methods.pptx. URL

- PubMed.

- Sigma-Aldrich.

- Google Patents. EP1428015A1 - A method of measuring solubility. URL

- Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1).

- ChemicalBook. 3-amino-2,6-dichloro-4-(trifluoromethyl)pyridine. URL

- Pipzine Chemicals. 3,5-Dichloro-4-amino pyridine. URL

- ChemicalBook. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis. URL

- Chemistry LibreTexts. Solubility and Factors Affecting Solubility. URL

- Wikipedia. Solvent. URL

- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. URL

- PubChem. 2,6-Dichloro-3-nitropyridin-4-amine. URL

- Google Patents.

- PubChem. 2-Chloro-3-iodopyridin-4-amine. URL

- Benchchem. Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. URL

- ResearchGate. Theoretical study of the interaction between pyridine derivatives and atomic chlorine.

- PubMed Central. Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. URL

- European Patent Office. METHOD FOR PREPARING 2,3-DICHLOROPYRIDINE - EP 2687510 A1. URL

- PubChem. 2,3-Dichloropyridine. URL

- Sigma-Aldrich. 3,5-Dichloro-4-pyridine amine | 22889-78-7. URL

- BLDpharm. 1446182-76-8|3,5-Dichloro-4-(trifluoromethyl)pyridin-2-amine. URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Solvent - Wikipedia [en.wikipedia.org]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Spectral Characterization of 2,3-Dichloro-4-pyridinamine: A Guide to Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-dichloro-4-pyridinamine is a substituted pyridine that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its precise molecular structure and purity are paramount for successful downstream applications, making unambiguous characterization essential. This technical guide provides a comprehensive analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing data from analogous structures and first principles of spectroscopy, this document serves as a predictive reference for researchers, explaining the causal relationships between the molecule's structure and its spectral output.

Introduction: The Imperative for Spectral Analysis

In the fields of medicinal chemistry and materials science, the identity and purity of a chemical intermediate are not merely procedural checks; they are foundational to the success of a research program. This compound, with its reactive amine group and halogenated pyridine core, presents a unique electronic environment. Spectroscopic analysis provides a non-destructive fingerprint of this environment, allowing for confident structural confirmation and the detection of impurities. This guide will deconstruct the predicted spectral data, offering insights into how each analytical technique interrogates a different aspect of the molecule's physical properties.

Molecular Structure and Its Spectroscopic Implications

The arrangement of atoms and functional groups in this compound dictates its interaction with the various energy sources used in spectroscopy. The key features are:

-

Aromatic Pyridine Ring: A heterocyclic system that gives rise to characteristic signals in NMR and IR.

-

Two Vicinal Chlorine Atoms: These strong electron-withdrawing groups significantly influence the chemical shifts of nearby protons and carbons. Their isotopic nature is a critical signature in mass spectrometry.

-

An Amino Group (-NH₂): This electron-donating group has a profound effect on the electronic distribution within the ring and provides distinct signals in both ¹H NMR and IR spectroscopy.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.[1]

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the two aromatic protons and the two amine protons.

-

Causality of Chemical Shifts: The pyridine ring protons (H-5 and H-6) are deshielded due to the ring current and the electronegativity of the nitrogen atom. The electron-withdrawing chlorine atoms at positions 2 and 3 further deshield these protons. Conversely, the electron-donating amino group at C-4 shields them, shifting them slightly upfield compared to a non-substituted pyridine. H-6 is adjacent to the ring nitrogen, placing it at the lowest field (highest ppm) of the aromatic signals.[2] The two aromatic protons will couple to each other, resulting in two doublets. The amine protons typically appear as a broad singlet that can exchange with deuterium oxide (D₂O).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8 - 8.0 | Doublet (d) | 1H | H-6 |

| ~6.6 - 6.8 | Doublet (d) | 1H | H-5 |

| ~4.5 - 5.5 (broad) | Singlet (s) | 2H | -NH₂ |

¹³C NMR Spectroscopy: Carbon Backbone Mapping

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.

-

Causality of Chemical Shifts: The chemical shifts are heavily influenced by the substituents. Carbons bonded directly to the electronegative chlorine atoms (C-2, C-3) and nitrogen (C-2, C-6) will be significantly deshielded and appear at a lower field.[3][4] The carbon attached to the amino group (C-4) will be strongly shielded and appear at a much higher field. The remaining carbon (C-5) will be influenced by its neighbors, appearing at an intermediate chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150 - 155 | C-6 |

| ~148 - 152 | C-2 |

| ~145 - 150 | C-4 |

| ~120 - 125 | C-3 |

| ~108 - 112 | C-5 |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with amine protons to avoid rapid exchange.

-

Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 12-15 ppm.

-

Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

-

Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 200-220 ppm.

-

Use a standard pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds.

-

Co-add 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an excellent technique for identifying the presence of specific functional groups.

-

Causality of Vibrational Frequencies: The primary amine group is the most diagnostic feature. It will exhibit two distinct N-H stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region.[5] The aromatic ring will show C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Cl bonds will produce strong stretching absorptions in the fingerprint region, typically between 600-800 cm⁻¹.[5]

Table 3: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3500 | N-H Asymmetric Stretch | Primary Amine |

| 3350 - 3400 | N-H Symmetric Stretch | Primary Amine |

| 3000 - 3100 | C-H Aromatic Stretch | Pyridine Ring |

| 1600 - 1650 | N-H Scissoring (Bending) | Primary Amine |

| 1450 - 1580 | C=C and C=N Stretch | Aromatic Ring |

| 600 - 800 | C-Cl Stretch | Aryl Halide |

Experimental Protocol for IR Data Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and valuable information about the molecule's structure through fragmentation patterns.

-

Causality of Isotopic Pattern: The most telling feature in the mass spectrum of this compound will be the molecular ion cluster. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule containing two chlorine atoms, this results in three distinct peaks for the molecular ion:

-

M+: Contains two ³⁵Cl atoms.

-

M+2: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4: Contains two ³⁷Cl atoms. The expected intensity ratio of these peaks is approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.[6]

-

-

Fragmentation Pathways: Under electron impact (EI) ionization, the molecular ion is energetically unstable and will break apart in predictable ways.[7] Common fragmentation pathways for halogenated pyridines include the loss of a chlorine radical (M - 35/37) or the loss of HCl (M - 36). Further fragmentation can involve the loss of HCN from the pyridine ring.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Ion Identity | Comments |

|---|---|---|

| 162 | [M]⁺ | Molecular ion (base peak) |

| 164 | [M+2]⁺ | Isotope peak |

| 166 | [M+4]⁺ | Isotope peak |

| 127 | [M - Cl]⁺ | Loss of a chlorine radical |

| 126 | [M - HCl]⁺ | Loss of hydrogen chloride |

| 100 | [M - HCl - CN]⁺ | Subsequent loss of cyanide radical |

Figure 2: Predicted Fragmentation Pathway for this compound.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This creates the positively charged molecular ion and various fragment ions.

-

Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion cluster and analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectral analysis of this compound provides a robust and multi-faceted confirmation of its chemical identity. The predicted ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, aryl halide), and mass spectrometry establishes the correct molecular weight and elemental composition (specifically, the presence of two chlorine atoms). By understanding the causal links between the molecular structure and its spectral output, researchers can confidently verify the integrity of this vital chemical intermediate, ensuring the reliability and success of their synthetic endeavors.

References

- Sharma, V.K., Kumar, P., & Sharma, S.D. (1998). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 10(3), 527-531. [Link]

- Balcı, M., & Hökelek, T. (2018).

- St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

- LibreTexts. (2023).

- Clark, J. (2021). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

- Reich, H.J. (2021). ¹³C NMR Chemical Shifts.

- Horst, E. (2012). ¹³C NMR Spectroscopy. Thieme. [Link]

- Zaidi, N.A., Al-Katti, J.M., & Saeed, F.H. (1979). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society. [Link]

- Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation. (2013). The Royal Society of Chemistry. [Link]

Sources

Introduction: The Role of NMR in Heterocyclic Drug Moiety Characterization

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,3-Dichloro-4-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For professionals in drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of the entire research pipeline. Heterocyclic compounds, particularly substituted pyridines, form the scaffold of countless pharmaceutical agents. Their electronic and steric properties, which are critical for biological activity, are directly reflected in their NMR spectra.

This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of this compound. As a Senior Application Scientist, this document moves beyond a simple presentation of data. It aims to provide a predictive framework for understanding the spectrum, explaining the causal relationships between the molecule's structure and its spectral features, and detailing a robust protocol for acquiring high-quality data. This approach is grounded in the principles of structure-property relationships and is designed to be a practical resource for researchers working with complex substituted heterocycles.

Theoretical Framework: Understanding Substituent Effects in the Pyridine Ring

The NMR spectrum of a substituted pyridine is a sensitive reporter of its electronic environment. The positions of signals (chemical shifts) and their splitting patterns (coupling constants) are governed by a combination of factors.

-

The Nitrogen Heteroatom: The nitrogen atom is more electronegative than carbon, leading to a general deshielding (downfield shift) of the ring protons and carbons, particularly at the α-positions (C-2 and C-6).

-

Inductive and Resonance Effects: Substituents exert powerful influences.

-

Chloro Groups (C-2, C-3): As electronegative halogens, the chlorine atoms at the C-2 and C-3 positions exert a strong electron-withdrawing inductive effect, which deshields nearby nuclei.

-

Amino Group (C-4): The amino group is a strong electron-donating group through resonance. The nitrogen lone pair can delocalize into the pyridine ring, increasing electron density, especially at the ortho (C-3, C-5) and para (C-6) positions. This donation leads to a shielding (upfield shift) of these nuclei.

-

In this compound, these effects are combined. The strong donating effect of the C-4 amino group will counteract the withdrawing effects of the chloro substituents and the pyridine nitrogen, leading to a complex but predictable electronic landscape.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, featuring two aromatic proton signals and a signal for the amino protons.

Molecular Structure and Proton Assignments

Caption: Structure of this compound with proton numbering.

Signal Prediction and Rationale

-

H-6: This proton is at an α-position to the ring nitrogen, which causes a significant downfield shift. It is also para to the electron-donating amino group, which provides some shielding. The net effect is a signal in the downfield aromatic region.

-

H-5: This proton is β to the ring nitrogen. It is ortho to the strongly electron-donating amino group, which will cause a significant upfield shift compared to an unsubstituted pyridine. This shielding effect is dominant for this proton.

-

NH₂: The protons of the amino group typically appear as a broad singlet. The chemical shift is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

Splitting Patterns: The H-5 and H-6 protons are adjacent (ortho) to each other. They will exhibit mutual spin-spin coupling, resulting in a pair of doublets (an AX system). The typical ortho coupling constant (³JH,H) in pyridine rings is in the range of 4.0 to 6.0 Hz.[1]

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | ~7.8 - 8.1 | Doublet (d) | ³JH6-H5 ≈ 5 Hz | α to ring N (deshielded), but para to NH₂ (shielded). |

| H-5 | ~6.6 - 6.9 | Doublet (d) | ³JH5-H6 ≈ 5 Hz | Ortho to electron-donating NH₂ group (strongly shielded). |

| NH₂ | Variable (~4.5 - 5.5) | Broad Singlet (br s) | N/A | Subject to solvent effects and proton exchange. |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton.[2] For this compound, five distinct signals are expected for the five carbons of the pyridine ring.

Signal Prediction and Rationale

The chemical shifts are influenced by the nitrogen atom and the substituents. General chemical shift ranges for substituted pyridines can be used for prediction.[3][4]

-

C-2 & C-3: These carbons are directly bonded to electronegative chlorine atoms, which typically causes a downfield shift. However, the exact position is complex. They are also quaternary carbons, so their signals are expected to be of lower intensity.

-

C-4: This carbon is attached to the amino group. The amino group's electron-donating nature will cause a significant upfield shift for the carbon it is attached to.

-

C-5: This is the only carbon attached to a hydrogen (a methine group). Its chemical shift will be strongly influenced by the shielding from the adjacent C-4 amino group.

-

C-6: This carbon is α to the ring nitrogen, leading to a significant downfield shift, placing it in the typical range for α-carbons in pyridines.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-6 | ~148 - 152 | α to ring N (deshielded). |

| C-4 | ~145 - 150 | Attached to NH₂, but also part of the aromatic system. |

| C-2 | ~135 - 145 | Attached to Cl, α to N. |

| C-5 | ~110 - 115 | Shielded by ortho NH₂ group. |

| C-3 | ~118 - 125 | Attached to Cl, shielded by ortho NH₂ group. |

Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides primary data, complex structures demand unambiguous assignment, which is achieved through two-dimensional (2D) NMR experiments. These experiments reveal correlations between nuclei, confirming the predicted assignments.[5][6]

Caption: Workflow for unambiguous NMR-based structure elucidation.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment would show a cross-peak between H-5 and H-6, definitively proving they are spin-coupled and therefore adjacent in the molecule.[7]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It would show a cross-peak between H-5 and C-5, and another between H-6 and C-6, allowing for the unambiguous assignment of these two carbons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. For example, H-6 would show correlations to C-2 and C-4, and H-5 would show correlations to C-3 and C-4. This is crucial for assigning the quaternary carbons (C-2, C-3, C-4).

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires a standardized and well-justified protocol. The following methodology is based on best practices for the analysis of substituted pyridines.[7]

Step 1: Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common choices. DMSO-d₆ is often preferred for compounds with amino groups as it slows down the N-H proton exchange, sometimes allowing for sharper NH₂ signals.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.

-

Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution. A brief sonication can be used if dissolution is slow.

Step 2: Spectrometer Setup and Calibration

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

-

Tuning and Matching: Tune and match the probe for the relevant nuclei (¹H and ¹³C).

-

Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity. This is critical for achieving sharp lineshapes and good resolution, which is necessary to resolve the ~5 Hz coupling between H-5 and H-6.

Step 3: Data Acquisition

-

¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-7 ppm.

-

Acquisition Time: Set an acquisition time of at least 3 seconds.

-

Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to ensure quantitative signal integration is possible if needed.

-

Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30').

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.[2]

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required, depending on the sample concentration.

-

Relaxation Delay (d1): A 2-second delay is standard.

-

Step 4: Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply an automated baseline correction.

-

Referencing: Calibrate the chemical shift axis. For CDCl₃, reference the residual solvent peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, use 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and can be fully interpreted through a combination of predictive analysis based on fundamental principles and confirmation using 2D NMR techniques. The key ¹H spectral features are two doublets in the aromatic region, representing a classic ortho-coupled AX spin system, with chemical shifts dictated by the competing electronic effects of the ring nitrogen, chloro-substituents, and the powerful electron-donating amino group. The ¹³C spectrum is expected to show five distinct signals, whose assignments can be confirmed with HSQC and HMBC experiments. The detailed protocol provided ensures that researchers can acquire high-quality, reliable data, forming a solid foundation for structural verification and further drug development efforts.

References

- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines - Benchchem.

- Wiley-VCH 2007 - Supporting Information.

- Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals | Journal of Chemical Education - ACS Publications.

- Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - MDPI.

- Analysis of the NMR Spectrum of Pyridine - AIP Publishing.

- Proton magnetic resonance spectra of several 2-substituted pyridines - ACS Publications.

- 1 H NMR spectra of a sample containing 0.05 M pyridine - ResearchGate.

- Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals | Request PDF - ResearchGate.

- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.

- 2-Amino-4-chloro-3-nitropyridine(6980-08-1) 1H NMR spectrum - ChemicalBook.

- Advanced NMR techniques for structural characterization of heterocyclic structures.

- CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

- Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)... - ResearchGate.

- 13 C NMR Chemical Shifts - Oregon State University.

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.

- 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR spectrum - ChemicalBook.

- 2,6-dichloro-3-nitro-4-aminopyridine(2897-43-0) 1 h nmr - ChemicalBook.

- a guide to 13c nmr chemical shift values - Compound Interest.

- 4-Amino-2-chloropyridine(14432-12-3) 1H NMR spectrum - ChemicalBook.

- 13 C NMR Chemical Shift Table.pdf.

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry.

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.

- Predict 1H proton NMR spectra - NMRDB.org.

- Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - NIH.

- Computational NMR Prediction: A Microreview - Corin Wagen.

- Prediction of 1H-NMR shifts with Ambit-HNMR software - Bulgarian Chemical Communications.

- Predicting structural groups of small molecules from 1H NMR spectral features using common machine learning classifiers | Analytical Chemistry | ChemRxiv | Cambridge Open Engage.

- Electron correlation and vibrational effects in predictions of paramagnetic NMR shifts.

- Proton NMR chemical shifts and coupling constants for brain metabolites.

- Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - NIH.

- 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum - ChemicalBook.

- 2,3-Dichloropyridine(2402-77-9) 1H NMR spectrum - ChemicalBook.

- Coupling constants for 1H and 13C NMR.

- H NMR Chemical Shifts (δ, ppm).

- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate.

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Commercial Availability and Technical Guide for 2,3-Dichloro-4-pyridinamine: A Key Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-4-pyridinamine is a strategically important substituted pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two chlorine atoms and an amino group on the pyridine ring, offers multiple reactive sites for further chemical transformations. This in-depth technical guide provides a comprehensive overview of the commercial availability of this compound, including a list of suppliers, typical purities, and packaging sizes. Furthermore, this guide delves into the synthetic chemistry of this compound, outlining a plausible synthesis route based on established chemical principles. It also explores its potential applications in drug discovery, particularly in the development of kinase inhibitors, and provides detailed protocols for its quality control using modern analytical techniques. This document is intended to be a valuable resource for researchers and professionals involved in the procurement, synthesis, and application of this versatile chemical intermediate.

Introduction: The Strategic Importance of this compound

Substituted pyridines are a cornerstone of modern medicinal chemistry, with a significant number of approved drugs containing this heterocyclic motif. The introduction of halogen atoms and amino groups onto the pyridine scaffold provides chemists with a powerful toolkit for modulating the physicochemical and pharmacological properties of lead compounds. This compound (CAS No. 184416-83-9), with its distinct arrangement of functional groups, presents a unique platform for the synthesis of novel molecular architectures. The presence of two chlorine atoms at positions 2 and 3, and an amino group at position 4, allows for selective functionalization through various cross-coupling reactions, nucleophilic aromatic substitutions, and derivatization of the amino group. This versatility makes it a sought-after intermediate in the construction of complex heterocyclic systems, which are often the core of innovative therapeutic agents.[1]

Commercial Availability

This compound is commercially available from a range of chemical suppliers who specialize in providing building blocks for research and development. The compound is typically offered in various purities and quantities to suit the needs of different research scales, from laboratory-based discovery to process development.

Below is a summary of some of the key suppliers, their contact information, and the typical specifications for this compound:

| Supplier | Website | Typical Purity | Available Quantities |

| Sigma-Aldrich | ≥95% | 1g, 5g | |

| Ambeed, Inc. | Not specified | Custom inquiry | |

| Alfa Chemistry | Not specified | Custom inquiry | |

| BOC Sciences | Not specified | Custom inquiry | |

| Synchem | Synthesis on demand | Custom inquiry |

Note: The availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Synthetic Pathways: A Plausible Route to this compound

While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the searched literature, a plausible and logical synthetic route can be devised based on established pyridine chemistry. The following proposed synthesis leverages common and well-understood reactions in heterocyclic chemistry.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach to this compound would involve the introduction of the amino group at a late stage, potentially from a nitro precursor. The dichlorinated pyridine core could be accessed through chlorination of a suitable pyridine derivative.

Step-by-Step Synthesis Protocol (Proposed)

This proposed protocol is based on analogous reactions found in the literature for the synthesis of substituted pyridines.[2][3]

Step 1: Oxidation of 2,3-Dichloropyridine to 2,3-Dichloropyridine-N-oxide